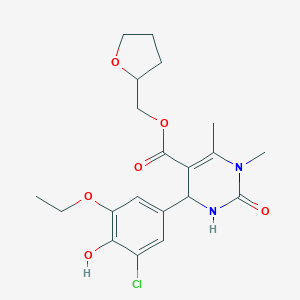
(OXOLAN-2-YL)METHYL 4-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(OXOLAN-2-YL)METHYL 4-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (OXOLAN-2-YL)METHYL 4-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the furan ring and the various functional groups. Common reagents used in these reactions include chlorinating agents, ethoxy groups, and hydroxy groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as NMR and mass spectrometry, is essential for monitoring the reaction progress and verifying the structure of the synthesized compound.
Analyse Chemischer Reaktionen
Types of Reactions
(OXOLAN-2-YL)METHYL 4-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse range of products.
Wissenschaftliche Forschungsanwendungen
(OXOLAN-2-YL)METHYL 4-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of (OXOLAN-2-YL)METHYL 4-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (OXOLAN-2-YL)METHYL 4-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE include other pyrimidine derivatives, furan-containing compounds, and molecules with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct reactivity and potential applications. Compared to other similar compounds, it may exhibit different biological activities, chemical reactivity, and physical properties, making it a valuable compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C20H25ClN2O6 |
|---|---|
Molekulargewicht |
424.9g/mol |
IUPAC-Name |
oxolan-2-ylmethyl 6-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H25ClN2O6/c1-4-27-15-9-12(8-14(21)18(15)24)17-16(11(2)23(3)20(26)22-17)19(25)29-10-13-6-5-7-28-13/h8-9,13,17,24H,4-7,10H2,1-3H3,(H,22,26) |
InChI-Schlüssel |
UFLPIEPPBSOXHK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C2C(=C(N(C(=O)N2)C)C)C(=O)OCC3CCCO3)Cl)O |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C2C(=C(N(C(=O)N2)C)C)C(=O)OCC3CCCO3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-4-(2-furyl)-N-(2-methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B379041.png)
![2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHYLPHENYL)-1-ETHANONE](/img/structure/B379043.png)
![1-(3,4-dimethoxyphenyl)-2-[2-(2-furyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B379044.png)
![1-phenyl-2-(2-phenyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B379045.png)
![1-(4-methylphenyl)-2-(2-phenyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B379046.png)
![1-(4-bromophenyl)-2-(2-phenyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B379047.png)
![1-[2-(4-Methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]-3-(2-thienyl)-2-propen-1-one](/img/structure/B379049.png)
![Diethyl 2-[phenyl(3-toluidino)methyl]malonate](/img/structure/B379052.png)
![Diethyl [anilino(phenyl)methyl]malonate](/img/structure/B379053.png)

![Diethyl 2-[(3-bromoanilino)(phenyl)methyl]malonate](/img/structure/B379055.png)
methyl]malonate](/img/structure/B379057.png)
![6-tert-butyl-N-(2,4-dimethylphenyl)-2-({[(3-pyridinylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B379058.png)
![N-(4-bromophenyl)-2-({[(2-furylmethyl)amino]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B379061.png)
